molecular formula C4H11N2O4P B14564479 N-Methyl-N~2~-(phosphonomethyl)glycinamide CAS No. 61443-87-6

N-Methyl-N~2~-(phosphonomethyl)glycinamide

Cat. No.: B14564479
CAS No.: 61443-87-6
M. Wt: 182.12 g/mol
InChI Key: YMWMBQGBGMVODB-UHFFFAOYSA-N
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Description

N-Methyl-N~2~-(phosphonomethyl)glycinamide is a chemical compound that belongs to the class of organophosphorus compounds It is structurally related to glyphosate, a widely used herbicide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N~2~-(phosphonomethyl)glycinamide typically involves the reaction of glycine derivatives with phosphonomethylating agents. One common method is the reaction of N-methylglycine with formaldehyde and phosphorous acid under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is subjected to purification steps, including crystallization and filtration, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N~2~-(phosphonomethyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions where the phosphonomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Methyl-N~2~-(phosphonomethyl)glycinamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a tool for studying metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.

    Industry: It is used in the production of herbicides and pesticides, as well as in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N~2~-(phosphonomethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical processes, making the compound effective as a herbicide or therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Glyphosate: N-(phosphonomethyl)glycine, a widely used herbicide with a similar structure.

    Aminomethylphosphonic acid: A degradation product of glyphosate with similar chemical properties.

    N,N-Bis(phosphonomethyl)glycine: Another organophosphorus compound with similar applications.

Uniqueness

N-Methyl-N~2~-(phosphonomethyl)glycinamide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike glyphosate, it has an additional methyl group, which can influence its reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound for specialized applications in scientific research and industry.

Properties

CAS No.

61443-87-6

Molecular Formula

C4H11N2O4P

Molecular Weight

182.12 g/mol

IUPAC Name

[[2-(methylamino)-2-oxoethyl]amino]methylphosphonic acid

InChI

InChI=1S/C4H11N2O4P/c1-5-4(7)2-6-3-11(8,9)10/h6H,2-3H2,1H3,(H,5,7)(H2,8,9,10)

InChI Key

YMWMBQGBGMVODB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CNCP(=O)(O)O

Origin of Product

United States

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